3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is an organic compound that features a dichlorophenyl group and a morpholine ring attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the morpholin-4-yl derivative.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of morpholine.
3-(3,4-Dichlorophenyl)-3-(pyrrolidin-4-yl)propanoic acid: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is unique due to the presence of the morpholine ring, which may impart specific biological activities and chemical properties not found in similar compounds with different ring structures.
Properties
Molecular Formula |
C13H15Cl2NO3 |
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Molecular Weight |
304.17 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H15Cl2NO3/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-19-6-4-16/h1-2,7,12H,3-6,8H2,(H,17,18) |
InChI Key |
IDRILCYXKCNVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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